N-[(2-chlorophenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide
Description
N-[(2-chlorophenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide is a structurally complex molecule featuring a tetrahydroquinazolinone core substituted with a morpholine ring, a sulfanylidene group, and a 2-chlorobenzyl moiety. This compound belongs to the quinazolinone family, known for diverse pharmacological activities, including kinase inhibition and antimicrobial properties. The presence of the morpholine ring enhances solubility and bioavailability, while the sulfanylidene group may contribute to redox activity or metal coordination. The 2-chlorophenylmethyl substituent likely influences steric and electronic interactions with biological targets .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31ClN4O3S/c28-23-4-2-1-3-20(23)16-29-25(33)19-7-5-18(6-8-19)17-32-26(34)22-15-21(31-11-13-35-14-12-31)9-10-24(22)30-27(32)36/h1-8,21-22,24H,9-17H2,(H,29,33)(H,30,36) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUOUXNEQOORIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N3CCOCC3)C(=O)N(C(=S)N2)CC4=CC=C(C=C4)C(=O)NCC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2-chlorophenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide is a complex organic compound characterized by its diverse structural motifs, including a chlorophenyl moiety, a morpholine ring, and a tetrahydroquinazoline structure. The molecular formula for this compound is . This article delves into the biological activities associated with this compound, focusing on its pharmacological potential and mechanisms of action.
Structural Characteristics
The compound features several significant structural components:
- Chlorophenyl Group : Known for enhancing biological activity due to its electron-withdrawing properties.
- Morpholine Ring : Often associated with various biological activities, including antimicrobial and anticancer effects.
- Tetrahydroquinazoline Structure : This core is recognized for its role in drug discovery, particularly in developing agents against cancer and infectious diseases.
Biological Activities
Research has indicated that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have shown that compounds with similar structural features exhibit significant anticancer properties. For instance:
- Mechanism of Action : The tetrahydroquinazoline moiety is believed to interfere with cell cycle progression and induce apoptosis in cancer cells .
Antimicrobial Activity
The presence of morpholine and chlorophenyl groups suggests potential antimicrobial effects. Research indicates that derivatives of similar structures have demonstrated:
- Broad-Spectrum Activity : Effective against various bacterial strains including Escherichia coli and Staphylococcus aureus .
Antitubercular Activity
Preliminary studies suggest that this compound may also possess antitubercular properties. For example:
- In Vitro Studies : Similar compounds have shown inhibitory activity against Mycobacterium smegmatis, indicating potential for further development against tuberculosis .
Research Findings and Case Studies
Several studies have documented the biological activity of compounds related to this compound:
Comparison with Similar Compounds
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g)
- Structure: Features a thiazolidinone ring substituted with a 4-chlorophenyl group and a benzothiazole carboxamide.
- Synthesis: Prepared in ethanol with 70% yield, characterized by distinct NMR signals (e.g., NH at δ 10.2 ppm) and IR absorption at 1680 cm⁻¹ (C=O) .
- Comparison: Unlike the target compound, 4g lacks the morpholine and tetrahydroquinazolinone moieties, resulting in reduced conformational flexibility.
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
- Structure: Contains a dihydroquinazolinone core with a sulfanyl-acetamide side chain and a 4-chlorophenyl group.
- Key Differences: Replaces the morpholine ring with a trimethylphenyl acetamide group, reducing hydrogen-bonding capacity. The sulfanyl group is positioned at C2 of the quinazolinone, similar to the target compound, but lacks the benzamide linkage .
Compounds with Morpholine and Benzamide Motifs
N-{2-[(4-Chlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(4-morpholinylcarbonyl)benzamide
- Structure : Combines a benzothiazole ring, 4-chlorobenzylsulfanyl group, and morpholine carbonyl-linked benzamide.
- Comparison: Shares the morpholine carbonyl and chlorophenyl groups with the target compound but uses a benzothiazole scaffold instead of tetrahydroquinazolinone. This structural variation may alter target selectivity.
Spectroscopic Profiling
- IR/NMR Trends :
Data Tables
Table 1: Structural and Pharmacological Comparison
Table 2: Spectroscopic Features
Q & A
Q. What are the recommended synthetic routes for this compound, and what analytical techniques confirm its structural integrity?
The synthesis typically involves multi-step reactions, including condensation of intermediates (e.g., 2-chlorobenzylamine with activated benzamide derivatives) followed by cyclization to form the tetrahydroquinazolinone core. Key steps include regioselective incorporation of the morpholine group and thiolation to introduce the sulfanylidene moiety. Structural confirmation requires 1H/13C NMR for functional group analysis, high-resolution mass spectrometry (HRMS) for molecular weight validation, and HPLC for purity assessment (>95%). X-ray crystallography (e.g., as in ) resolves stereochemical ambiguities.
Q. What safety precautions are essential when handling this compound?
Due to the sulfanylidene group’s potential reactivity and morpholine’s irritant properties, researchers should use glove boxes for air-sensitive steps, fume hoods to prevent inhalation, and PPE (nitrile gloves, lab coats) . First-aid protocols for skin contact include immediate washing with soap/water and medical consultation if irritation persists. Emergency eyewash stations and neutralizing agents (e.g., activated charcoal for ingestion) must be accessible.
Q. What spectroscopic methods reliably quantify this compound in biological matrices?
LC-MS/MS is preferred for sensitivity in detecting low concentrations (ng/mL range) in plasma or tissue homogenates. Fluorescence spectroscopy (ex/em: 280/350 nm) is suitable for in vitro assays, while UV-Vis (λmax ~260 nm) aids in purity checks. Method validation should include spike-recovery tests (85–115% acceptable range) and calibration curves (R² >0.99).
Q. What biological targets are associated with structural analogs of this compound?
Quinazolinone-morpholine hybrids often target kinases (e.g., EGFR, PI3K) and DNA repair enzymes . Initial pharmacological studies should include kinase inhibition assays (IC50 determination) and cell viability assays (MTT/CellTiter-Glo) in cancer lines (e.g., HeLa, MCF-7). Cross-reactivity with off-target proteins (e.g., cytochrome P450 isoforms) must be evaluated via enzyme activity panels .
Advanced Research Questions
Q. How can synthetic yield and regioselectivity of the morpholine-substituted quinazoline core be optimized?
Employ Design of Experiments (DoE) to test variables: solvent polarity (DMF vs. THF), temperature (80–120°C), and catalyst loading (e.g., Pd(OAc)₂). Response surface modeling identifies optimal conditions. For regioselectivity, steric directing groups (e.g., tert-butyl) on the quinazoline precursor can guide morpholine incorporation. Monitoring via in situ FTIR detects intermediate formation.
Q. How can computational and experimental data discrepancies regarding bioactive conformations be resolved?
Combine molecular dynamics (MD) simulations (AMBER/CHARMM force fields) with X-ray crystallography (as in ) to validate binding poses. If discrepancies persist, use NMR titration (e.g., STD-NMR) to map ligand-receptor interactions. Adjust computational parameters (solvation models, protonation states) to align with experimental conditions.
Q. What strategies exploit the sulfanylidene group for prodrug design, and what challenges arise?
The sulfanylidene group can be functionalized via thiol-ene click chemistry to attach targeting moieties (e.g., folate). However, oxidative instability requires formulation in anaerobic buffers or encapsulation in liposomes. Assess release kinetics using HPLC under physiological pH (7.4) and redox conditions (e.g., glutathione-rich media).
Q. How should non-linear dose-response data in cytotoxicity assays be analyzed?
Use non-parametric models (e.g., Hill equation) for EC50/IC50 calculation. Bootstrapping (1,000 iterations) estimates confidence intervals. For heterogeneous responses (e.g., bimodal curves), apply cluster analysis to identify subpopulations. Validate with orthogonal assays (e.g., apoptosis markers via flow cytometry).
Q. What in vitro models best predict the compound’s metabolic stability?
Human liver microsomes (HLM) or hepatocyte cultures assess Phase I metabolism (CYP450-mediated). Use LC-MS to quantify parent compound depletion (t1/2 calculation). PAMPA assays evaluate passive permeability, while Caco-2 monolayers predict intestinal absorption. Adjust logP values (>3.0) via morpholine substitution to enhance bioavailability.
Q. How can researchers reconcile conflicting bioactivity data across studies?
Conduct meta-analysis of raw datasets to identify confounding variables (e.g., cell line genetic drift, solvent DMSO %). Validate purity (>99%) via elemental analysis and HPLC-ELSD . Replicate experiments under standardized conditions (e.g., ATP concentration in kinase assays). Use Bayesian statistics to weight high-quality studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
